Ethylene Polymerization Rate: n-Propyl Substituent Outperforms Unsubstituted, Isopropyl, and tert-Butyl Analogs
In a direct head-to-head comparison of (η-RC₅H₄)₂ZrCl₂ catalysts activated with methylaluminoxane (MAO) at 60 °C and 1 atm ethylene pressure, the n-propyl-substituted catalyst (R = n-Pr) achieved a maximum polymerization rate of 9.7 kg PE (mmol Zr)⁻¹ h⁻¹. This exceeded the unsubstituted analog (R = H, 9.1), the isopropyl analog (R = i-Pr, 9.6), and the tert-butyl analog (R = t-Bu, 7.6) [1]. Only the methyl-substituted catalyst (R = Me, 10.1) gave a higher rate. The data demonstrate that n-propyl substitution provides an intermediate electronic and steric environment that significantly improves catalytic activity over the parent Cp and the branched alkyl variants.
| Evidence Dimension | Maximum ethylene polymerization rate (kg PE per mmol Zr per hour) |
|---|---|
| Target Compound Data | 9.7 (R = n-Pr, (η-n-PrC₅H₄)₂ZrCl₂ / MAO) |
| Comparator Or Baseline | R = H: 9.1; R = Me: 10.1; R = i-Pr: 9.6; R = t-Bu: 7.6 |
| Quantified Difference | n-Pr is 6.6% higher than H, 1.0% higher than i-Pr, 27.6% higher than t-Bu; 4.0% lower than Me |
| Conditions | Homogeneous catalyst system (η-RC₅H₄)₂ZrCl₂ with methylaluminoxane cocatalyst (Al/Zr = 1000), toluene solvent, 60 °C, 1 atm ethylene, [Zr] = 0.024 mmol dm⁻³, [C₂H₄] = 0.0353 mol dm⁻³ |
Why This Matters
For procurement decisions in catalyst synthesis, the n-propyl-substituted ligand precursor offers a 27.6% higher activity than the tert-butyl analog and a 6.6% improvement over the unsubstituted Cp baseline, making it a preferred choice when methyl substitution is undesirable for steric or copolymerization selectivity reasons.
- [1] Tait, P. J. T.; Booth, B. L.; Jejelowo, M. O. 'Rate of Ethylene Polymerization with the Catalyst System (η-RC₅H₄)₂ZrCl₂-Methylaluminoxane: Effects of Cyclopentadienyl Ring Substituents.' ACS Symposium Series 496, Chapter 6, Table I, pp 78–98, 1992. View Source
